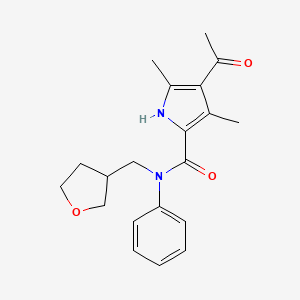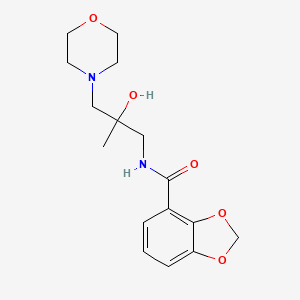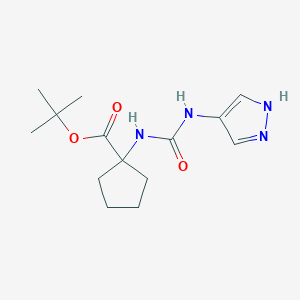![molecular formula C15H13ClFNO4S B7681915 5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid](/img/structure/B7681915.png)
5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid is a chemical compound commonly known as CFTR inhibitor-172. It is a potent and selective inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) channel activity. CFTR is a chloride channel that plays a critical role in regulating the transport of chloride ions across the cell membrane. CFTR inhibitor-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
作用机制
5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid inhibitor-172 binds to a specific site on the this compound channel and blocks the transport of chloride ions across the cell membrane. It does this by inhibiting the ATPase activity of the channel, which is required for the opening and closing of the channel. By blocking the function of this compound, this compound inhibitor-172 can disrupt the normal physiological processes that depend on this compound activity.
Biochemical and Physiological Effects:
This compound inhibitor-172 has been shown to have significant biochemical and physiological effects in various cell types and animal models. It can reduce the secretion of mucus in the airways, which is a hallmark of cystic fibrosis. It can also reduce the production of pro-inflammatory cytokines, such as interleukin-8, which are involved in the inflammatory response in the lungs. In addition, this compound inhibitor-172 has been shown to improve the function of pancreatic cells in animal models of cystic fibrosis.
实验室实验的优点和局限性
5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid inhibitor-172 has several advantages as a research tool. It is a potent and selective inhibitor of this compound channel activity, which allows researchers to specifically target this channel and study its function. It is also relatively easy to synthesize and has good solubility in water, which makes it suitable for use in cell-based assays and animal models. However, this compound inhibitor-172 also has some limitations. It can be toxic to cells at high concentrations, and its effects on other ion channels and transporters are not well understood.
未来方向
There are several future directions for research on 5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid inhibitor-172. One area of focus is the development of more potent and selective this compound inhibitors that can be used as potential therapeutics for cystic fibrosis. Another area of interest is the investigation of the role of this compound in other physiological processes, such as ion transport in the kidney and sweat glands. Finally, the use of this compound inhibitor-172 in combination with other drugs or therapies may provide new avenues for the treatment of cystic fibrosis and other diseases.
合成方法
The synthesis of 5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid inhibitor-172 involves several steps, starting with the preparation of 5-amino-2-fluorobenzoic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is further reacted with 3-chloro-4-methylbenzylamine to yield the desired product. The product is then treated with sodium sulfite to introduce the sulfonamide group, resulting in the final compound, this compound inhibitor-172.
科学研究应用
5-[(3-Chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid inhibitor-172 has been widely used in scientific research to study the function and regulation of this compound channels. It has been shown to be a potent inhibitor of this compound-mediated chloride transport in various cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. This compound inhibitor-172 has also been used to investigate the role of this compound in various physiological processes, such as airway surface liquid homeostasis, mucus secretion, and electrolyte transport.
属性
IUPAC Name |
5-[(3-chloro-4-methylphenyl)-methylsulfamoyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO4S/c1-9-3-4-10(7-13(9)16)18(2)23(21,22)11-5-6-14(17)12(8-11)15(19)20/h3-8H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCYDEMTJAGISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(3,5-Dimethylphenyl)propan-2-yl]-3-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]urea](/img/structure/B7681862.png)

![1-[2-(Hydroxymethyl)-2-methylcyclopentyl]-3-(5-pyridin-2-yl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B7681871.png)

![Imidazo[1,2-a]pyrimidin-2-yl-[2-(5-methylfuran-2-yl)azepan-1-yl]methanone](/img/structure/B7681886.png)

![1-(1,3-Benzothiazol-2-yl)-3-[3-(1,3-thiazol-2-ylsulfanyl)propyl]urea](/img/structure/B7681893.png)
![3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7681910.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)
![N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B7681934.png)
![4-morpholin-4-yl-N-propan-2-yl-N-[(1-propyltetrazol-5-yl)methyl]aniline](/img/structure/B7681941.png)